N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
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Overview
Description
N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Mechanism of Action
Biochemical Pathways
The compound affects the mitochondrial electron transport chain by inhibiting the mitochondrial complex I . This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Pharmacokinetics
It is known that the presence of fluoroalkyl sulfur groups in similar compounds can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Result of Action
The result of the compound’s action is the death of the target cells due to energy depletion . In the context of its use as a pesticide, this leads to the death of pests such as mites .
Preparation Methods
The synthesis of N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The reaction generally involves the use of boron reagents and palladium catalysts to facilitate the coupling process. Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
Pyrimidifen: Known for its acaricidal activity.
Flumetsulam: Used as a herbicide.
Vistusertib: An mTOR inhibitor used in cancer treatment.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties that may not be present in other similar compounds.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-8-6-12(18-13(17-8)19-2)16-7-9-10(14)4-3-5-11(9)15/h3-6H,7H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQOLYORLJPQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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